1-ethyl-3-methyl-1H-pyrazole hydrochloride
Description
1-Ethyl-3-methyl-1H-pyrazole hydrochloride (IUPAC name: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride (1:1)) is a pyrazole derivative with the molecular formula C₆H₁₁ClN₃ and a molar mass of 169.63 g/mol . It is structurally characterized by an ethyl group at position 1, a methyl group at position 3, and a protonated amine at position 4, forming a hydrochloride salt. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its hydrochloride form enhances solubility in polar solvents, making it advantageous for reactions requiring aqueous conditions.
Properties
IUPAC Name |
1-ethyl-3-methylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c1-3-8-5-4-6(2)7-8;/h4-5H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBZWSDWBGOYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-1H-pyrazole hydrochloride typically involves the reaction of ethylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The hydrochloride salt is then obtained by treating the pyrazole with hydrochloric acid.
Industrial Production Methods
Industrial production of 1-ethyl-3-methyl-1H-pyrazole hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or sulfonylated pyrazoles.
Scientific Research Applications
Pharmaceutical Applications
1-Ethyl-3-methyl-1H-pyrazole hydrochloride has been explored for its potential therapeutic benefits, particularly as an anti-inflammatory and analgesic agent. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are key players in inflammatory processes.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of 1-ethyl-3-methyl-1H-pyrazole exhibited significant inhibition of cyclooxygenase-2 (COX-2) activity, leading to reduced inflammation in animal models. The mechanism involves the modulation of prostaglandin synthesis, which is crucial for pain and inflammation management .
Corrosion Inhibition
The compound is recognized for its efficacy as a corrosion inhibitor, particularly in acidic environments. It interacts with metal surfaces through adsorption mechanisms, forming protective layers that prevent corrosion.
Case Study: Corrosion Inhibition Efficiency
Research conducted on the use of 1-ethyl-3-methyl-1H-pyrazole hydrochloride as a corrosion inhibitor for mild steel in hydrochloric acid solutions showed inhibition efficiencies exceeding 90%. The study utilized electrochemical methods to assess the performance of the compound under various concentrations.
Agricultural Applications
Recent studies have indicated the potential use of pyrazole derivatives, including 1-ethyl-3-methyl-1H-pyrazole hydrochloride, as agrochemicals. Their ability to act as herbicides or fungicides is being investigated.
Case Study: Herbicidal Activity
In agricultural research, compounds similar to 1-ethyl-3-methyl-1H-pyrazole have shown promising herbicidal activity against common weeds, suggesting that modifications to the pyrazole structure could enhance efficacy and selectivity .
Material Science
The incorporation of 1-ethyl-3-methyl-1H-pyrazole hydrochloride into polymer matrices has been explored for creating advanced materials with enhanced properties, such as improved thermal stability and chemical resistance.
Case Study: Polymer Composite Development
Research focused on embedding pyrazole derivatives into epoxy resins demonstrated improvements in mechanical properties and thermal resistance. The study highlighted the potential for these composites in high-performance applications such as aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Pyrazole derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 1-ethyl-3-methyl-1H-pyrazole hydrochloride with analogous compounds:
Substituent Variations and Molecular Features
1-Methyl-3-phenyl-1H-pyrazole (C₁₀H₁₀N₂)
- Substituents : Methyl (position 1), phenyl (position 3).
- Properties: This compound, available at 97% purity, lacks the ethyl group and hydrochloride salt present in the target compound.
1-(3-Chloropropyl)-1H-pyrazole Hydrochloride (C₆H₁₀Cl₂N₂)
- Substituents : 3-Chloropropyl (position 1), hydrochloride salt.
- Properties : The chloropropyl chain introduces steric bulk and reactivity for nucleophilic substitution. This compound is used in synthesizing complex molecules like PF-06815345, a kinase inhibitor .
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (C₁₅H₂₀N₄O)
- Substituents : Ethyl (position 1), urea-linked pyrazole-phenyl group.
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic Acid Hydrochloride
- Substituents: Dimethylaminoethyl (position 1), carboxylic acid (position 3), hydrochloride salt.
- Properties : The carboxylic acid group enables conjugation with biomolecules, making this compound valuable in drug development. Its applications span pharmaceuticals, agrochemicals, and materials science .
Physicochemical Properties
| Compound | Molecular Formula | Key Features | Solubility/Stability Insights |
|---|---|---|---|
| 1-Ethyl-3-methyl-1H-pyrazole HCl | C₆H₁₁ClN₃ | Hydrophilic hydrochloride salt | High solubility in polar solvents |
| 1-Methyl-3-phenyl-1H-pyrazole | C₁₀H₁₀N₂ | Hydrophobic phenyl group | Lower aqueous solubility |
| 1-(3-Chloropropyl)-1H-pyrazole HCl | C₆H₁₀Cl₂N₂ | Reactive chloropropyl chain | Suitable for alkylation reactions |
| Urea-linked pyrazole (9a) | C₁₅H₂₀N₄O | Hydrogen-bonding urea group | Enhanced crystallinity |
Biological Activity
1-Ethyl-3-methyl-1H-pyrazole hydrochloride (C7H12ClN2) is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention due to its diverse biological activities, making it a subject of extensive research in pharmacology and biochemistry.
1-Ethyl-3-methyl-1H-pyrazole hydrochloride exhibits its biological effects primarily through interactions with various enzymes and proteins. It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular processes. This compound’s ability to bind to active sites of enzymes leads to either inhibition or activation, influencing gene expression and cellular metabolism .
Cellular Effects
The compound significantly impacts cell function by altering cell signaling pathways and gene expression. For instance, it has been reported to modulate the expression of genes related to metabolic pathways, affecting overall metabolic flux within cells. Additionally, it influences cellular responses to external stimuli, showcasing its versatility as a biochemical agent .
Anticancer Properties
Research highlights the potential of 1-ethyl-3-methyl-1H-pyrazole hydrochloride as an anticancer agent. Studies indicate that pyrazole derivatives can exhibit antiproliferative effects against various cancer cell lines, including lung, colorectal, and breast cancers. For example, compounds derived from pyrazole structures have demonstrated significant in vitro and in vivo anticancer activity, particularly against HER2-positive cancer cells .
Summary of Biological Activities
| Activity | Details |
|---|---|
| Anticancer | Inhibits growth of cancer cells (e.g., MDA-MB-231, HepG2) |
| Antibacterial | Exhibits activity against various bacterial strains |
| Anti-inflammatory | Modulates inflammatory pathways |
| Enzyme Inhibition | Inhibits specific enzymes affecting metabolic processes |
Study on Anticancer Activity
In a recent study, 1-ethyl-3-methyl-1H-pyrazole hydrochloride was evaluated for its anticancer properties against several cell lines. The results indicated that the compound exhibited significant antiproliferative effects on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values for these cell lines were found to be 26 µM and 42 µM, respectively .
Antimicrobial Evaluation
Another study focused on the antimicrobial properties of pyrazole derivatives, including 1-ethyl-3-methyl-1H-pyrazole hydrochloride. The research demonstrated that this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL depending on the bacterial strain tested .
Anti-inflammatory Mechanisms
The anti-inflammatory effects of the compound were investigated through in vitro assays measuring cytokine production. Results indicated that treatment with 1-ethyl-3-methyl-1H-pyrazole hydrochloride significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
